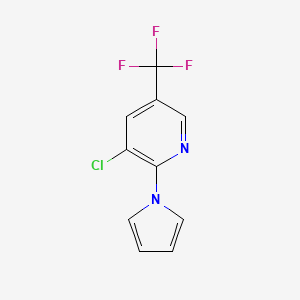

3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

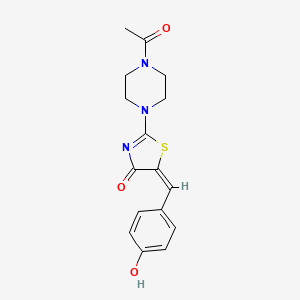

3-Chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine, also known as CTP-5-TFMP, is a heterocyclic compound that has been widely studied in the field of organic chemistry due to its unique properties. It is a colorless solid that is insoluble in water and has a melting point of 97-98°C. CTP-5-TFMP has been used in numerous applications due to its ability to form a variety of complexes with other molecules. It has been used as a catalyst in organic synthesis, a ligand in organometallic complexes, and a reagent in the synthesis of heterocyclic compounds. In addition, CTP-5-TFMP has been studied for its potential use in medicinal chemistry, particularly for its possible effects on biochemical and physiological processes.

Scientific Research Applications

Chemical Synthesis and Structure

3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine and its derivatives have been synthesized and characterized using various methods. A study details the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, starting from a trifluoromethyl-containing building block. The primary products underwent further transformations, showcasing the compound's utility in synthetic chemistry (Khlebnikov et al., 2018). Another study focused on the synthesis, crystal structure, and computational study of related pyrazole derivatives, emphasizing the importance of such compounds in structural and computational chemistry (Shen et al., 2012).

Pesticide Synthesis

This compound serves as an important intermediate in synthesizing various pesticides. The synthesis and evaluation of 2,3-dichloro-5-trifluoromethyl pyridine, a closely related derivative, were discussed, highlighting its widespread use in the agricultural sector (Lu, 2006).

Antimicrobial and DNA Interaction Studies

Research has delved into the antimicrobial activities and DNA interactions of similar compounds. One study characterized 2-chloro-6-(trifluoromethyl)pyridine and investigated its structural, spectroscopic properties, and antimicrobial activities. The molecule's interaction with DNA was also explored, providing insights into its potential biomedical applications (Evecen et al., 2017).

Pharmacological Applications

While avoiding specific drug use and dosage information, it's noteworthy to mention that related compounds have been studied for their pharmacological potential. For instance, a novel core skeleton related to this compound was identified as a potential activator of the glucagon-like peptide 1 receptor (GLP-1R), suggesting its relevance in pharmacological research and potential therapeutic applications (Gong et al., 2010).

properties

IUPAC Name |

3-chloro-2-pyrrol-1-yl-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2/c11-8-5-7(10(12,13)14)6-15-9(8)16-3-1-2-4-16/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPAUOGNKCCAMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2451082.png)

![5-Fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2451085.png)

![2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid](/img/structure/B2451089.png)

![3-((6-ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2451099.png)

![N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B2451100.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-1-methylpyridin-4(1H)-one](/img/structure/B2451101.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2451104.png)